molecular formula C16H21NO6 B558369 Boc-Asp(OBzl)-OH CAS No. 7536-58-5

Boc-Asp(OBzl)-OH

Cat. No.: B558369
CAS No.: 7536-58-5
M. Wt: 323.34 g/mol
InChI Key: SOHLZANWVLCPHK-LBPRGKRZSA-N
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Scientific Research Applications

Boc-Asp(OBzl)-OH is widely used in scientific research, particularly in:

Safety and Hazards

For safety and hazards, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-Asp(OBzl)-OH involves several steps:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Continuous flow mechanochemistry, such as reactive extrusion, can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OBzl)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

    Deprotection: Trifluoroacetic acid or hydrochloric acid.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Asp(OBzl)-OH is unique due to its specific use in protecting the amino group in aspartic acid, which is crucial for the synthesis of peptides containing aspartic acid residues. Its benzyl ester group provides stability and ease of removal under mild conditions, making it a preferred choice in peptide synthesis .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884402
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7536-58-5
Record name N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7536-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Boc-Asp(OBzl)-OH in peptide synthesis?

A1: this compound serves as a protected form of aspartic acid (Asp), a naturally occurring amino acid, in solid-phase peptide synthesis []. The Boc group acts as a temporary protecting group for the amino group, while the benzyl (OBzl) group protects the side chain carboxyl group of aspartic acid. This allows for controlled and sequential addition of amino acids during peptide chain assembly.

Q2: How is this compound used in the synthesis of specific peptides?

A2: One example is the synthesis of the heptadecapeptide corresponding to salmon melanin-concentrating hormone (MCH) []. Here, this compound is used as the starting material for the N-terminal amino acid, which is sequentially coupled with other protected peptide fragments to build the complete hormone sequence.

Q3: Can you give an example of how this compound is utilized in developing potential imaging agents?

A3: Researchers are exploring fluorinated derivatives of N-acetylaspartylglutamate (NAAG) as potential imaging agents for prostate specific membrane antigen (PSMA) []. In this context, this compound is coupled with γ-fluoro-glutamic acid dibenzyl ester or glutamic acid dibenzyl ester using the mixed anhydride method. This reaction forms the backbone of the fluorinated aspartylglutamate analogues, which are then further modified and tested for their binding affinity to PSMA and potential as imaging agents.

Q4: What are the advantages of using this compound in these applications?

A4: The use of protecting groups like Boc and OBzl in this compound allows for chemoselective reactions, meaning that specific functional groups can be targeted for modification while leaving others untouched. This is crucial in peptide synthesis and the development of complex molecules where precise control over the reaction pathway is essential. Additionally, the widespread use of Boc-protected amino acids has led to well-established deprotection methods, making it a convenient choice for researchers [].

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